molecular formula C8H13BrN2O B2909553 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856084-46-2

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2909553
CAS No.: 1856084-46-2
M. Wt: 233.109
InChI Key: WMUAITHAVJBWQH-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a brominated, N-alkylated pyrazole derivative designed for use as a key synthetic intermediate in research and development. This compound is part of the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms and are recognized as a fundamental pharmacophore in medicinal chemistry . The bromine atom at the 4-position of the pyrazole ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for creating carbon-carbon bonds in complex molecule synthesis . The isopropyl group at the 1-position (nitrogen) and the methoxymethyl group at the 3-position influence the compound's steric and electronic properties, as well as its lipophilicity, which can be critical for optimizing the biological activity and pharmacokinetic profile of target molecules. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making them privileged structures in the discovery of new therapeutic agents . Researchers utilize this bromo-pyrazole as a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of potential drug candidates, functional materials, and ligands for metal-organic frameworks. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-3-(methoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6(2)11-4-7(9)8(10-11)5-12-3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUAITHAVJBWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Substitution with isopropyl group: Alkylation of the pyrazole nitrogen can be carried out using isopropyl bromide in the presence of a base such as potassium carbonate.

    Addition of the methoxymethyl group: This can be achieved through the reaction of the pyrazole with methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of 4-hydroxy-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

    Substitution: Formation of 4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.

Scientific Research Applications

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include variations in halogen substituents, alkyl/ether chains, and aryl groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Yield (%) Reference
4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole 4-Br, 1-isoPr, 3-CH₂OCH₃ 263.13 (calc.) Not reported 3.25–4.29 (CH₂OCH₃), 1.2–1.4 (isoPr CH₃) 63–75
4-Bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole 4-Br, 1-isoPr, 3-CH₂OCH₂CH₂CH₃ 291.20 (calc.) Not reported Similar CH₂OCH₂CH₂CH₃ peaks Not reported
4-Bromo-5-(4-bromophenyl)-3-(methoxymethyl)-1H-pyrazole 4-Br, 3-CH₂OCH₃, 5-(4-BrC₆H₄) 377.07 (calc.) 185–186 7.50–7.70 (Ar-H), 3.25–4.29 (CH₂OCH₃) 63
4-Chloro-5-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazole 4-Cl, 3-CH₂OCH₃, 5-(4-ClC₆H₄) 293.75 (calc.) 165–166 7.61–7.66 (Ar-H), 3.34–4.36 (CH₂OCH₃) 64
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole 4-Br, 1-CH₃, 3-CHF₂ 223.00 Not reported Not reported Not reported

Key Observations :

  • Halogen Effects : Bromine at the 4-position increases molecular weight and polarizability compared to chlorine analogues (e.g., 377.07 vs. 293.75 g/mol for bromo- and chlorophenyl derivatives) .
  • Ether Chain Variations : Replacing methoxymethyl (CH₂OCH₃) with propoxymethyl (CH₂OCH₂CH₂CH₃) increases hydrophobicity but reduces synthetic yield (63–75% for methoxymethyl vs. unreported for propoxymethyl) .

Spectroscopic and Analytical Data

  • ¹H NMR : Methoxymethyl protons appear as distinct singlets (δ 3.25–4.29), while isopropyl groups show characteristic doublets (δ 1.2–1.4) .
  • ¹³C NMR : Methoxymethyl carbons resonate at δ 58.00–63.38, and bromine’s inductive effect deshields adjacent carbons (δ 128.37–139.23) .
  • UV-Vis : Bromophenyl derivatives absorb at 364 nm (N=N group) and 250 nm (pyrazole ring), whereas chlorophenyl analogues show similar but less intense peaks .

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